H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH is a peptide consisting of nine amino acids: cysteine, asparagine, arginine, threonine, lysine, alanine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (cysteine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid (asparagine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, allowing for the production of peptides in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: DTT or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Scientific Research Applications
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate interactions.
Molecular Biology: Investigating signal transduction pathways and cellular communication.
Medicine: Developing therapeutic peptides for targeting specific diseases or conditions.
Industry: Creating bioactive peptides for use in cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH depends on its specific biological target. For example, if it interacts with a receptor on the cell surface, it may trigger a signaling cascade that leads to a cellular response. The cysteine residues can form disulfide bonds, which may be crucial for the peptide’s stability and function .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH: A longer peptide with multiple cysteine residues forming disulfide bonds.
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH: Another peptide with cysteine residues that can form disulfide bonds.
Uniqueness
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: is unique due to its specific sequence and the presence of two cysteine residues, which can form disulfide bonds. This feature can significantly impact its stability and biological activity compared to other peptides.
Properties
Molecular Formula |
C37H69N17O12S2 |
---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C37H69N17O12S2/c1-17(28(58)47-14-26(57)49-24(16-68)35(65)66)48-30(60)20(7-3-4-10-38)52-34(64)27(18(2)55)54-32(62)22(9-6-12-46-37(43)44)50-31(61)21(8-5-11-45-36(41)42)51-33(63)23(13-25(40)56)53-29(59)19(39)15-67/h17-24,27,55,67-68H,3-16,38-39H2,1-2H3,(H2,40,56)(H,47,58)(H,48,60)(H,49,57)(H,50,61)(H,51,63)(H,52,64)(H,53,59)(H,54,62)(H,65,66)(H4,41,42,45)(H4,43,44,46)/t17-,18+,19-,20-,21-,22-,23-,24-,27-/m0/s1 |
InChI Key |
QCDJYHWNVUMOBT-DSQOZMABSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.